

Cytotoxicity and Mechanisms of Action

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Compound Focus: Gomisin G

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The following table summarizes the key experimental data available for **Gomisin G** and Gomisin O.

Compound	Cell Line / Model	Experimental Findings / Cytotoxicity	Proposed Mechanisms	Citations
Gomisin G	LoVo (Colorectal Cancer)	Inhibited growth; induced apoptosis (10 μ M).	Reduced AKT phosphorylation; elicited PARP cleavage.	[1]
	MDA-MB-231 & MDA-MB-468 (Triple-Negative Breast Cancer)	Selective growth reduction.	Suppressed AKT phosphorylation; decreased cyclin D1 level.	[1]
	H9 (HIV-infected T-cells)	Anti-HIV activity (EC50 = 0.011 μ M).	Inhibition of viral replication.	[1]
	HL-60 (Leukemia)	Cytotoxicity (IC50 = 48.3 μ M); Antioxidant activity (IC50 = 38.2 μ M).	Inhibition of TPA-stimulated hydrogen peroxide production.	[1]
	C2C12 (Murine Myoblast)	Increased muscle synthesis rate under H2O2-induced stress.	Suppression of muscle degradation factors.	[1]

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	Disuse-induced muscle atrophy (Mouse Model)	Recovered grip strength (1 mg/kg/day, oral).	Reduced mTOR phosphorylation; induced mitochondrial biogenesis via Sirt1/PGC-1 α .	[1]
Gomisin O	UVA/UVB-irradiated Keratinocytes	Did not significantly improve cell viability or reduce LDH release.	Effects were not significant compared to Gomisin D and J.	[2]
	α -MSH-stimulated Melanocytes	Investigated, but specific results for viability, melanin content, and tyrosinase activity were not highlighted.	The study focused on Gomisin D's efficacy.	[2]

Detailed Experimental Protocols

To assist in evaluating and reproducing these findings, here are the methodologies used in the key studies.

For Gomisin G Studies [1]

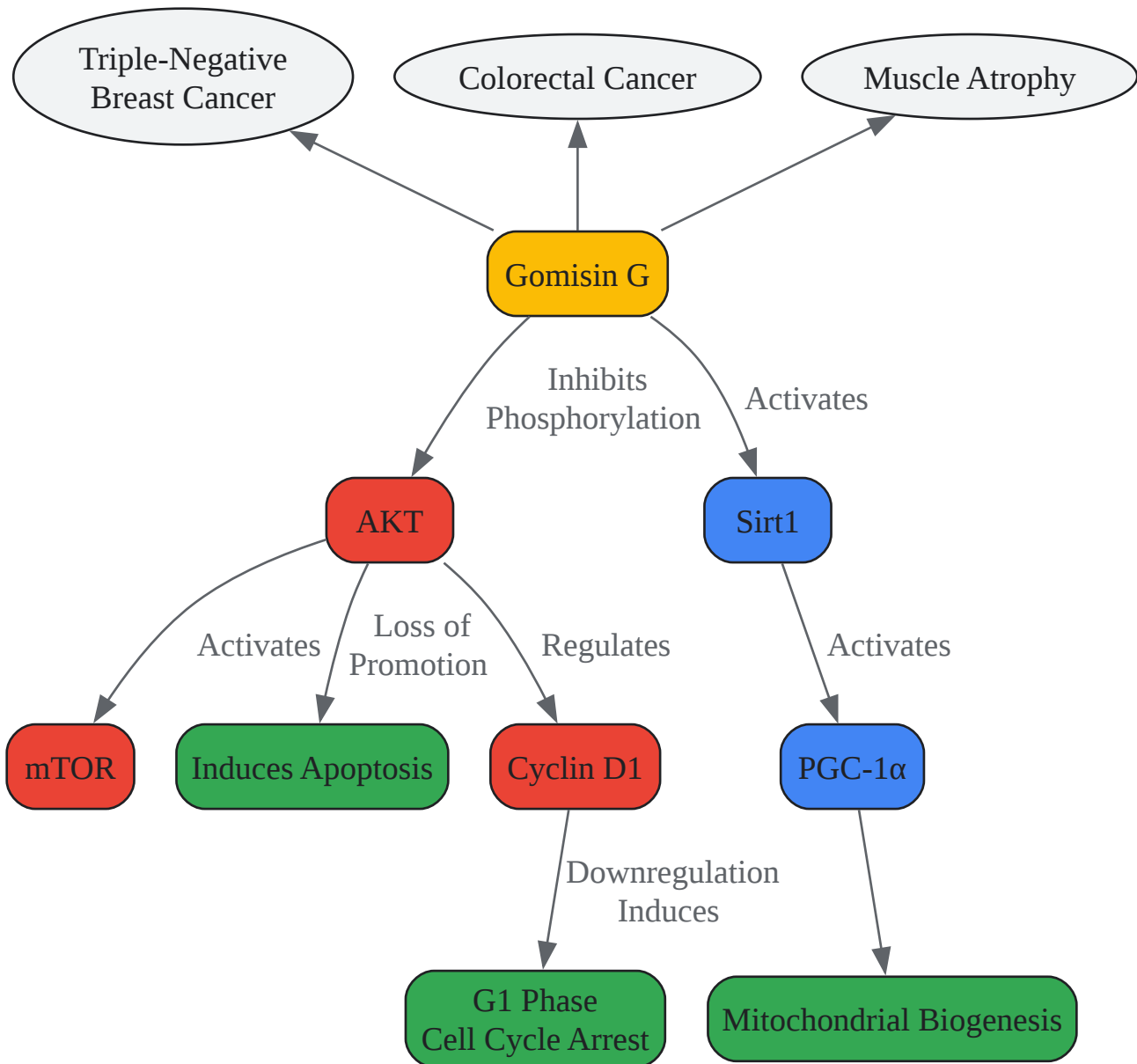
- **Cell Viability and Growth Inhibition:** Cell lines (e.g., LoVo, MDA-MB-231) were treated with **Gomisin G** (typically 1-10 μ M) for 3-5 days. Growth inhibition was assessed, though the specific assay (e.g., MTT, XTT) is mentioned in the context of other cell lines.
- **Western Blot Analysis:** Cells (e.g., LoVo) were treated with **Gomisin G** (10 μ M) for 24 hours. Proteins were extracted, quantified, and analyzed using SDS-PAGE. Membranes were probed with antibodies against targets like p-AKT and PARP to investigate mechanisms of apoptosis and signaling pathway inhibition.
- **Cell Cycle Analysis:** Cells were treated with **Gomisin G** (10 μ M) for 72 hours, fixed, and stained. The cell cycle distribution (e.g., sub-G1, G1, G2/M phases) was analyzed using flow cytometry.
- **In Vivo Efficacy (Mouse Model):** Disuse-induced muscle atrophic mice were orally administered **Gomisin G** (1 mg/kg/day) for 2 weeks. Outcomes like grip strength were measured, and muscle tissues were analyzed for molecular changes.

For Gomisin O Studies [2]

- **Keratinocyte Photoprotection Assay:** Human keratinocytes were irradiated with UVA and UVB. Subsequently, they were treated with Gomisin O (along with Gomisins D and J). Cell viability was measured using a Cell Counting Kit-8 (CCK-8), and cytotoxicity was assessed by lactate dehydrogenase (LDH) release. Apoptosis was evaluated via Annexin V and TUNEL staining.
- **Anti-melanogenesis Assay in Melanocytes:** Murine melanocytes were stimulated with α -MSH and then treated with the gomisins. Intracellular melanin content and tyrosinase activity were measured. The expression levels of key proteins (MITF, tyrosinase, TRP-1, TRP-2) and phosphorylation of PKA/CREB were analyzed by western blot.

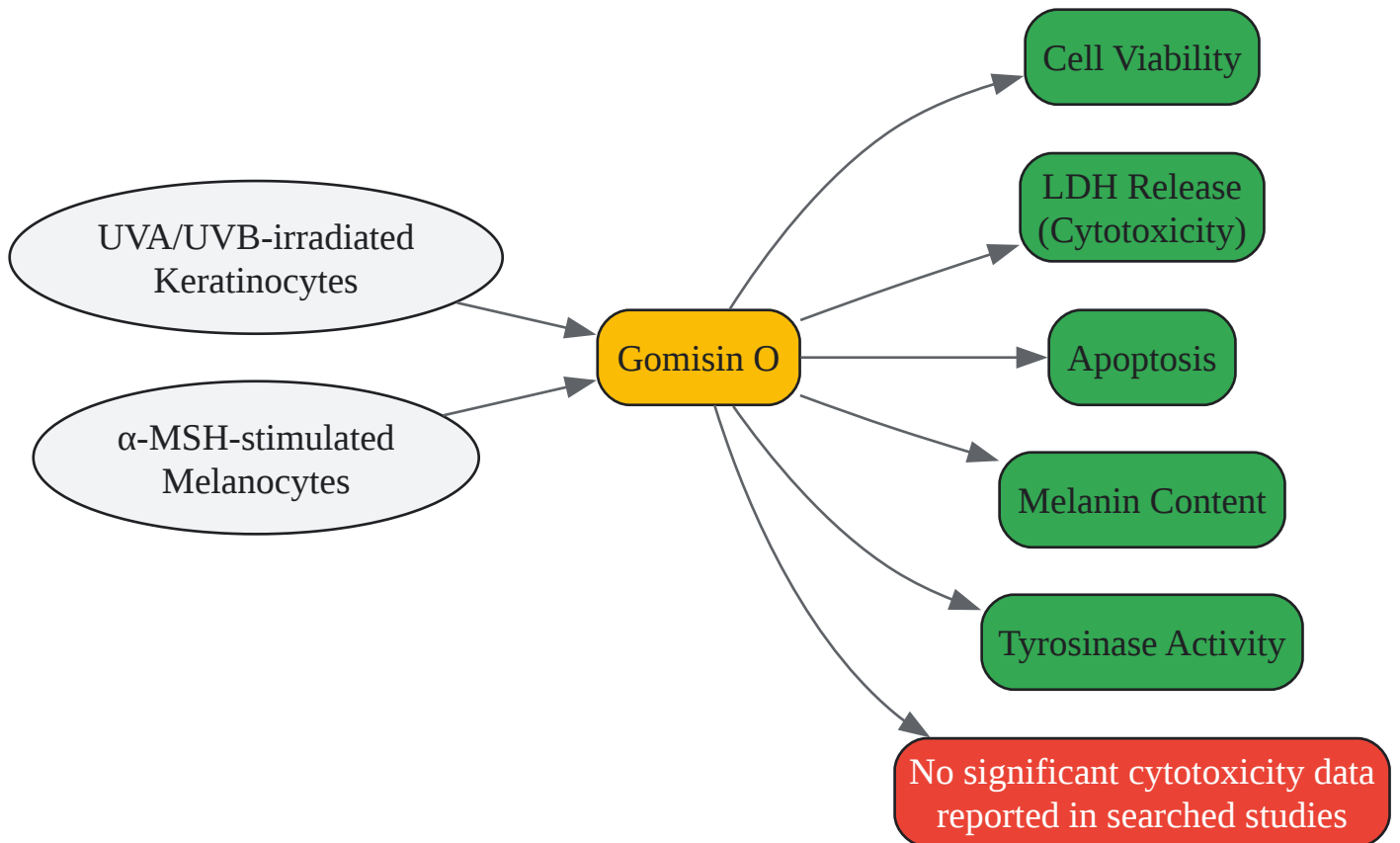
Research Context and Pathways

Gomisin G has been investigated for its effects on specific signaling pathways, which can be visualized in the following diagram.



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In contrast, the diagram below illustrates the broader research context for Gomisin O, highlighting the gap in cytotoxicity findings.



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Interpretation and Research Implications

- **Gomisin G shows broad cytotoxic potential**, with mechanistic data supporting its activity against specific cancer cell lines through AKT pathway inhibition and apoptosis induction [1].
- **Gomisin O's cytotoxic profile remains uncharacterized.** The available study focused on its photoprotective and anti-melanogenic properties but did not highlight significant cytotoxic effects compared to other gomisins like Gomisin D [2]. This indicates a gap in the current literature regarding its direct anti-cancer potential.

For researchers, this comparison highlights that:

- **Gomisin G** is a more promising candidate for oncology-related research based on existing evidence.
- **Gomisin O** may require further investigation in different disease models, particularly as its structural analogs demonstrate significant bioactivity.

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References

1. Gomisin G | HIV Inhibitor [[medchemexpress.com](https://www.medchemexpress.com)]
2. study of the photo-protective and anti-melanogenic... Comparative [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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